molecular formula C14H16N2O2S B272494 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide

4-isopropyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No. B272494
M. Wt: 276.36 g/mol
InChI Key: RIOXAKKIVFINOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used as a pharmacological tool to study glycogen synthase kinase-3 (GSK-3) activity.

Mechanism of Action

4-isopropyl-N-(4-pyridinyl)benzenesulfonamide acts as a competitive inhibitor of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates such as glycogen synthase and tau protein, leading to a decrease in 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity. The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various effects on cellular processes such as glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide by 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide can stimulate glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing the phosphorylation of tau protein, a hallmark of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide in lab experiments is its specificity towards 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, which allows for the study of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide activity without interference from other kinases. In addition, this compound has a high potency and can be used at low concentrations, making it cost-effective for research purposes. However, one limitation of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

The potential therapeutic applications of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide are vast, and future research should focus on exploring its efficacy in treating various diseases such as diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide on cellular processes such as glucose metabolism and apoptosis. Finally, the development of more soluble analogs of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-bromopyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified by recrystallization.

Scientific Research Applications

4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is widely used in scientific research to study the activity of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes including glycogen metabolism, cell proliferation, and apoptosis. 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide has been implicated in the pathogenesis of several diseases such as diabetes, cancer, and neurodegenerative disorders. Therefore, the development of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide inhibitors such as 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide holds great promise for the treatment of these diseases.

properties

Product Name

4-isopropyl-N-(4-pyridinyl)benzenesulfonamide

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-11(2)12-3-5-14(6-4-12)19(17,18)16-13-7-9-15-10-8-13/h3-11H,1-2H3,(H,15,16)

InChI Key

RIOXAKKIVFINOX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.